molecular formula C21H20N2O5S B2986898 Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 2034355-84-3

Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2986898
CAS RN: 2034355-84-3
M. Wt: 412.46
InChI Key: DDJYTGBNAQUBLR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Novel Synthetic Approaches

Research into novel synthetic methods for complex organic molecules, including those with benzoate structures or related functionalities, highlights the ongoing development of more efficient, selective, and environmentally friendly chemical processes. For example, studies on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds demonstrate the utility of inexpensive and readily available catalysts in the synthesis of pharmaceutically relevant molecules (Kischel et al., 2007).

Photopolymerization and Material Science

In the realm of material science, research on nitroxide-mediated photopolymerization using alkoxyamines bearing chromophore groups showcases the potential of novel compounds in initiating polymerization under UV light. This approach has implications for developing new photopolymers with tailored properties for various applications (Guillaneuf et al., 2010).

Liquid Crystal Formation

Studies on amphiphilic mesogens, such as those with benzyl and hydroxypropyl groups, illustrate the formation of thermotropic and lyotropic smectic and columnar mesophases. These findings are significant for the design of new liquid crystalline materials that can be used in displays, sensors, and other advanced technologies (Kölbel et al., 1998).

Photophysical Properties and Luminescence

Research on methyl benzoate derivatives with thiophene groups has investigated their unique luminescence properties, which could be leveraged in developing new optical materials, sensors, or imaging agents. The effects of substituents on quantum yield and excited-state behaviors offer insights into how molecular design influences photophysical properties (Kim et al., 2021).

Safety and Hazards

The safety and hazards of thiophene derivatives can vary widely depending on their specific structures and functional groups. For example, some thiophene derivatives are known to be irritants .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-[[2-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-21(27,17-11-14-5-3-4-6-16(14)29-17)12-22-18(24)19(25)23-15-9-7-13(8-10-15)20(26)28-2/h3-11,27H,12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYTGBNAQUBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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